![molecular formula C18H13F3N2O B2378488 (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891359-61-8](/img/structure/B2378488.png)

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been reported. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific synthesis process for “(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide” was not found in the available resources.Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Fluorescent chemosensors based on similar compounds have been extensively studied for their applications in detecting a wide array of analytes. These include metal ions like Zn2+, Cu2+, Al3+, among others, and various anions and neutral molecules. The high selectivity and sensitivity make these chemosensors valuable in environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).

Antibacterial and Antimicrobial Compounds

Cyanobacterial compounds have been identified as potent antibacterial, antifungal, and antimycobacterial agents. Over 121 cyanobacterial compounds have shown significant activity against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These findings highlight the potential of cyanobacteria-derived compounds in developing new antimicrobial drugs, showcasing the diversity and applicability of such compounds in pharmaceutical research (Swain, Paidesetty, & Padhy, 2017).

Advanced Oxidation Processes

Degradation of pharmaceuticals and toxic compounds by advanced oxidation processes (AOPs) is a critical area of research for environmental science. A study focusing on the degradation of acetaminophen illustrates how AOPs lead to various by-products, demonstrating the importance of understanding chemical reactions and by-products formation in water treatment processes. This research underscores the potential environmental impact and the necessity for further investigation into the safe application of AOPs (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental Toxins

The occurrence and toxicity of environmental toxins , such as triclosan, in various ecosystems are another aspect where similar compounds are studied. Triclosan's wide use in consumer products and its persistence in the environment raise concerns about its potential to disrupt ecosystems and human health. Research in this area focuses on understanding the environmental fate, toxicity, and possible mitigation strategies for such compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Eigenschaften

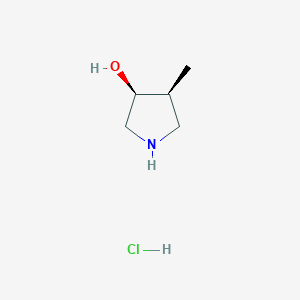

IUPAC Name |

(Z)-2-cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O/c1-12-6-8-13(9-7-12)10-14(11-22)17(24)23-16-5-3-2-4-15(16)18(19,20)21/h2-10H,1H3,(H,23,24)/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAJULHCQNDHFR-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)

![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)

![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)

![2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2378423.png)